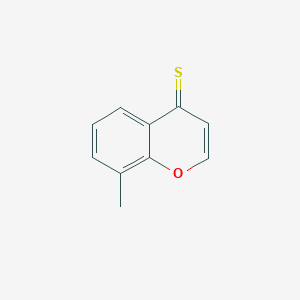![molecular formula C10H17NO B14358613 1-[(Oxan-2-ylidene)methyl]pyrrolidine CAS No. 91828-32-9](/img/structure/B14358613.png)
1-[(Oxan-2-ylidene)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxan-2-ylidene)methyl]pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring fused with an oxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxan-2-ylidene)methyl]pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with oxane derivatives under specific conditions. For instance, the use of a Cp*Ir complex as a catalyst has been shown to facilitate the N-heterocyclization of primary amines with diols, leading to the formation of pyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve the use of readily available starting materials and efficient catalytic systems. The combination of stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Oxan-2-ylidene)methyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
1-[(Oxan-2-ylidene)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[(Oxan-2-ylidene)methyl]pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone, 1-methyl-: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
Pyridine and Pyrrole: These are other examples of aromatic heterocycles that share some structural similarities with 1-[(Oxan-2-ylidene)methyl]pyrrolidine.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and an oxane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
91828-32-9 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(oxan-2-ylidenemethyl)pyrrolidine |
InChI |
InChI=1S/C10H17NO/c1-4-8-12-10(5-1)9-11-6-2-3-7-11/h9H,1-8H2 |
Clé InChI |
OPFLDHFEIUTRLY-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(=CN2CCCC2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



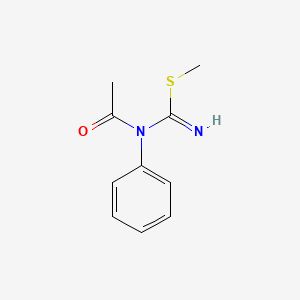
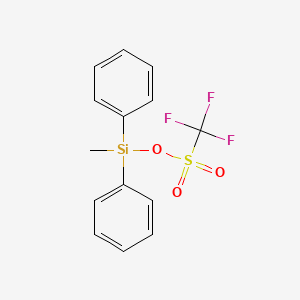
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)

![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
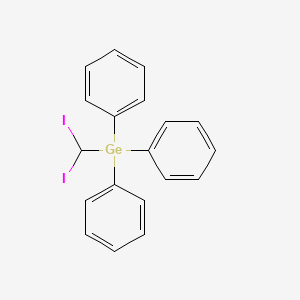
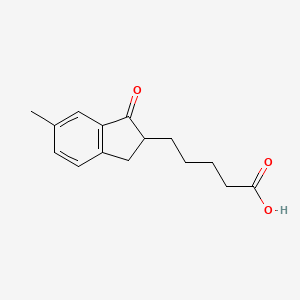
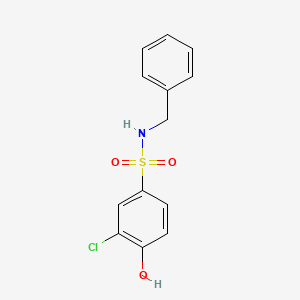
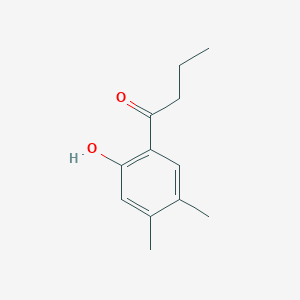
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
